molecular formula C17H18N2O5 B13924297 Thalidomide-5'-C4-OH

Thalidomide-5'-C4-OH

Cat. No.: B13924297
M. Wt: 330.33 g/mol
InChI Key: UQVGLTXRDHOFAP-UHFFFAOYSA-N
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Description

Thalidomide-5’-C4-OH is a derivative of thalidomide, a compound initially developed as a sedative but later found to have significant teratogenic effects. Thalidomide and its derivatives, including Thalidomide-5’-C4-OH, have been studied for their immunomodulatory, anti-inflammatory, and anti-angiogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-5’-C4-OH involves the hydroxylation of thalidomide at the 5’ position. This can be achieved through various synthetic routes, including the use of cytochrome P450 enzymes, particularly CYP2C19, which catalyze the hydroxylation reaction . The reaction conditions typically involve the use of liver microsomes from humans or animals, with the addition of specific inhibitors or inducers to modulate enzyme activity .

Industrial Production Methods

Industrial production of Thalidomide-5’-C4-OH would likely involve large-scale biotransformation processes using recombinant enzymes or engineered microbial systems to achieve the desired hydroxylation. The use of high-performance liquid chromatography (HPLC) is essential for the purification and validation of the final product .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-5’-C4-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions include various hydroxylated and reduced derivatives of Thalidomide-5’-C4-OH, which may have different pharmacological properties .

Comparison with Similar Compounds

Thalidomide-5’-C4-OH can be compared with other thalidomide derivatives such as lenalidomide and pomalidomide:

These comparisons highlight the uniqueness of Thalidomide-5’-C4-OH in terms of its specific molecular targets and pharmacological properties.

Properties

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-(4-hydroxybutyl)isoindole-1,3-dione

InChI

InChI=1S/C17H18N2O5/c20-8-2-1-3-10-4-5-11-12(9-10)17(24)19(16(11)23)13-6-7-14(21)18-15(13)22/h4-5,9,13,20H,1-3,6-8H2,(H,18,21,22)

InChI Key

UQVGLTXRDHOFAP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCCO

Origin of Product

United States

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